molecular formula C12H18ClN B1528272 5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1798012-02-8

5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1528272
M. Wt: 211.73 g/mol
InChI Key: GWMSOFVXGIXZIB-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . They are often used in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of similar compounds often consists of a central nitrogen atom bonded to various alkyl groups . The exact structure would depend on the specific substituents in the compound.


Chemical Reactions Analysis

Again, while specific reactions involving “5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” are not available, similar compounds often undergo reactions like nucleophilic substitution, elimination, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds like diisopropylethylamine are colorless liquids that are miscible with water and flammable .

Scientific Research Applications

Synthesis and Antimalarial Activity

Tetrahydroisoquinoline derivatives have been synthesized and studied for their antimalarial activity. Research demonstrates that certain derivatives exhibit significant potency against resistant strains of Plasmodium berghei, encouraging clinical trials due to their excellent activity in primate models and favorable pharmacokinetic properties (Werbel et al., 1986).

Neuropharmacology and Epilepsy Treatment

Derivatives of tetrahydroisoquinoline, such as non-competitive AMPA receptor antagonists, have been evaluated in animal models for their effects on epileptic spike-wave discharges. Studies suggest a role for these compounds in absence epilepsies, potentially dependent on specific neuronal areas' involvement (Citraro et al., 2006).

Antitubercular and Antimicrobial Activities

Novel quinoline-based pyrimidine motifs, including tetrahydroisoquinoline derivatives, have shown promising antitubercular and broad-spectrum antibacterial activities. Preliminary cytotoxicity studies suggest low cytotoxicity accompanying the potent antimicrobial activity of these compounds (Desai et al., 2014).

Anti-Cancer Research

Research on tetrahydroisoquinoline derivatives includes their application in anti-cancer studies. Some compounds have demonstrated excellent growth inhibitory activities against various tumor cell lines, indicating potential for future cancer therapies (Yan et al., 2013).

Synthesis of PET Ligands

Derivatives of tetrahydroisoquinoline have been explored for their potential as positron emission tomography (PET) ligands. These studies aim to develop new compounds that can image brain diseases, highlighting the importance of tetrahydroisoquinoline derivatives in neuroscientific research (Gao et al., 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, similar compounds can cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The future directions in the study of such compounds could involve the development of novel inhibitors that offer selective suppression of certain proteins or specific disruption of protein-protein interactions .

properties

IUPAC Name

5-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9(2)11-5-3-4-10-8-13-7-6-12(10)11;/h3-5,9,13H,6-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMSOFVXGIXZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1798012-02-8
Record name 5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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